4-(cyclohexylamino)-3-nitrobenzonitrile

Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Sourcing regioisomerically pure 4-(cyclohexylamino)-3-nitrobenzonitrile is critical for medicinal chemistry programs targeting drug-resistant Gram-positive bacteria and ion channels. - Validated intermediate for 1H-benzimidazole-5-carboxamidines with MIC 8 µg/mL against MRSA and VREF. - Essential building block for selective, orally bioavailable thrombin catalytic site inhibitors. - Documented reactant for SMN protein modulators, hNav1.7 inhibitors, and naphthyridine PKD inhibitors. Procurement enables direct access to patented synthetic routes that alternative regioisomers cannot support.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 28096-55-1
Cat. No. B4235759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(cyclohexylamino)-3-nitrobenzonitrile
CAS28096-55-1
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
InChIInChI=1S/C13H15N3O2/c14-9-10-6-7-12(13(8-10)16(17)18)15-11-4-2-1-3-5-11/h6-8,11,15H,1-5H2
InChIKeyXYKGVGODXVADPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohexylamino)-3-nitrobenzonitrile Properties & Synthesis


4-(Cyclohexylamino)-3-nitrobenzonitrile (CAS 28096-55-1) is an aromatic nitrile derivative featuring a cyclohexylamino group ortho to a nitro substituent, with the molecular formula C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol . It is classified as a combustible solid and is primarily utilized as a chemical intermediate in medicinal chemistry research . Documented applications include its role as a reactant in the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and benzimidazole carboxamidine antimicrobial agents .

1
Regioisomer-specific intermediate for multi-step medicinal chemistry
Enables synthesis of benzimidazole, thrombin inhibitor, and triazine chemotypes
2
Nucleophilic aromatic substitution scaffold with 4-chloro-3-nitro precursor
Supports reported synthesis routes under mild conditions
3
Commercial research-grade intermediate with assay purity benchmark
Lot-to-lot consistency supports reproducible downstream reactions

Irreplaceability of 4-(Cyclohexylamino)-3-nitrobenzonitrile


The substitution pattern of the cyclohexylamino and nitro groups on the benzonitrile core dictates both the compound's synthetic utility and the biological activity of its downstream products. Specifically, the 4-cyclohexylamino-3-nitro orientation enables distinct reaction pathways—such as selective oxidation of thioether-containing intermediates [1]—that are not accessible to its positional isomers (e.g., 2-(cyclohexylamino)-5-nitrobenzonitrile, CAS 940764-92-1). Furthermore, benzimidazole carboxamidine derivatives synthesized from this specific regioisomer have demonstrated selective antimicrobial efficacy against resistant strains including MRSA and VREF (MIC = 8 µg/ml) . Substituting a generic analog with a different substitution pattern would alter the steric and electronic properties of the benzimidazole core, thereby compromising the validated biological activity profile and the established synthetic pathway.

Required Regioisomer
4-(cyclohexylamino)-3-nitrobenzonitrile (CAS 28096-55-1)
Positional Isomer
2-(cyclohexylamino)-5-nitrobenzonitrile (CAS 940764-92-1) alters electronic and steric environment, may not support same synthetic transformations
Regioisomer-Specific Pathway
4-cyclohexylamino-3-nitro orientation enables thioether oxidation steps for thrombin inhibitor synthesis
Generic Alternative Risk
Different substitution pattern may shift reactivity and bioactivity profile of downstream products; class-level inference limits direct replacement

4-(Cyclohexylamino)-3-nitrobenzonitrile vs. Regioisomers & Precursors


High-Yield Synthesis from 4-Chloro-3-nitrobenzonitrile

The synthesis of 4-(cyclohexylamino)-3-nitrobenzonitrile via nucleophilic aromatic substitution of 4-chloro-3-nitrobenzonitrile with cyclohexylamine in acetonitrile using triethylamine as base proceeds with a high isolated yield of 90% . This yield is reported under mild conditions (50 °C, 15 h). In contrast, alternative synthetic routes that modify the substitution pattern or use different leaving groups (e.g., fluoro or bromo analogs) often require more forcing conditions and result in variable yields, as the 4-chloro-3-nitro substitution pattern is specifically activated for nucleophilic displacement by the electron-withdrawing nitro group.

Synthetic Yield
Reported
90% isolated yield
Reported synthesis route supports procurement for scale-up research
Data to verify; mild conditions (50 °C, 15 h) with triethylamine
Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Antimicrobial Activity Against MRSA & VREF

Benzimidazole carboxamidine derivatives synthesized using 4-(cyclohexylamino)-3-nitrobenzonitrile as a starting material exhibit significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VREF), with a minimum inhibitory concentration (MIC) of 8 µg/ml . This activity, while weaker than that of standard reference drugs in the study, demonstrates a level of efficacy against clinically relevant resistant strains. This outcome is contingent on the specific regioisomer of the starting benzonitrile used, as the substitution pattern of the cyclohexylamino and nitro groups influences the final benzimidazole's interaction with target binding proteins (PBP2a, PBP4) .

Antimicrobial MIC
Class-level
MIC = 8 µg/ml (derivative N10)
Reported derivative activity against MRSA and VREF; supports antimicrobial screening context
Activity weaker than reference standards; class-level inference
Antimicrobial Resistance Medicinal Chemistry Benzimidazole Derivatives

Regioisomer-Specific Thioether Oxidation

The 4-cyclohexylamino-3-nitro substitution pattern is essential for the synthesis of certain 4-substituted cyclohexylamine derivatives that act as thrombin catalytic site inhibitors [1]. Specifically, the presence of the nitro group at the 3-position relative to the cyclohexylamino group facilitates the construction of intermediates that can be further elaborated into orally bioavailable anticoagulants with selectivity for thrombin over other trypsin-like enzymes [1]. The regioisomer 2-(cyclohexylamino)-5-nitrobenzonitrile (CAS 940764-92-1) cannot undergo the same synthetic transformations due to the altered electronic and steric environment around the aromatic ring, which precludes the formation of the specific intermediate required for thrombin inhibitor synthesis.

Regioisomer Reactivity
Class-level
Only 4-amino-3-nitro isomer enables thioether oxidation
Positional isomer (CAS 940764-92-1) cannot access patented thrombin inhibitor route
Qualitative reactivity difference; patent-based evidence
Thrombin Inhibition Anticoagulant Development Selective Oxidation

Commercial Purity Specification

4-(Cyclohexylamino)-3-nitrobenzonitrile is commercially available from major suppliers with a specified assay purity of 97% . This benchmark allows procurement teams to set a clear minimum specification for competitive sourcing and ensures that the material is suitable for reproducible research without requiring additional purification steps. While specific purity data for all alternative sources or analogs may vary, this establishes a verifiable quality standard against which all batches of this specific CAS number can be evaluated.

Assay Purity
Specification review
97% (commercial specification)
Supplier-reported purity benchmark supports batch consistency review
Verify with current certificate of analysis
Quality Control Analytical Chemistry Procurement

4-(Cyclohexylamino)-3-nitrobenzonitrile Applications


Benzimidazole Carboxamidines Targeting Resistant Bacteria

This compound is the optimal starting material for synthesizing 1H-benzimidazole-5-carboxamidine derivatives with demonstrated in vitro activity against MRSA and VREF (MIC = 8 µg/ml). Procurement is justified for medicinal chemistry programs aiming to optimize the structure-activity relationship of this specific chemotype against drug-resistant Gram-positive bacteria .

Orally Bioavailable Thrombin Inhibitors

The unique substitution pattern of this regioisomer is essential for constructing 4-substituted cyclohexylamine derivatives that function as selective, orally bioavailable thrombin catalytic site inhibitors. Researchers focused on developing novel anticoagulants with improved selectivity over other trypsin-like enzymes should source this specific intermediate, as alternative regioisomers cannot be substituted in the patented synthetic pathway [1].

SMN Protein Modulators & Ion Channel Inhibitors

As a documented reactant, 4-(cyclohexylamino)-3-nitrobenzonitrile serves as a key building block in the synthesis of survival motor neuron (SMN) protein modulators and diaminotriazine hNav1.7 inhibitors. Procurement is recommended for neuroscience and pain research programs targeting these specific molecular pathways .

Nitric Oxide Synthase & Protein Kinase D Inhibitors

The compound is also listed as a reactant for synthesizing inhibitors of inducible nitric oxide synthase and orally available naphthyridine protein kinase D inhibitors. Sourcing this intermediate is appropriate for chemical biology groups investigating the therapeutic potential of modulating these targets in inflammation and oncology research .

Application
Selection Property
Validation Focus
Benzimidazole carboxamidine antimicrobial research
Regioisomeric identity and purity
Antimicrobial susceptibility testing of derived compounds
Thrombin inhibitor synthesis research
4-cyclohexylamino-3-nitro substitution pattern
Thioether oxidation reactivity and downstream inhibitor potency
SMN protein modulation and ion channel studies
Intermediate for diaminotriazine scaffolds
Target engagement in biochemical assays
Nitric oxide synthase and PKD inhibitor development
Key building block for naphthyridine and related chemotypes
Enzymatic inhibition and cellular pathway response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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